molecular formula C25H27N5O3 B2717208 3-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1105248-06-3

3-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2717208
CAS No.: 1105248-06-3
M. Wt: 445.523
InChI Key: PDKMLMQHQKEAIH-UHFFFAOYSA-N
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Description

3-{3-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one (CAS 1105248-06-3) is a synthetic small molecule with a molecular formula of C25H27N5O3 and a molecular weight of 445.52 g/mol . This complex heterocyclic compound features a pyrimido[5,4-b]indol-4-one core structure substituted with an 8-methyl group and a 3-oxopropyl chain that is further connected to a 4-(3-methoxyphenyl)piperazine moiety . The compound's structural characteristics, including the piperazine ring, suggest potential for central nervous system (CNS) activity and receptor modulation, similar to other piperazine-containing compounds investigated for their neuropharmacological properties . This reagent is provided as a high-purity material for research purposes. Predicted physicochemical properties include a boiling point of 746.4±70.0 °C, pKa of 15.15±0.20, and density of 1.33±0.1 g/cm³ at 20 °C and 760 Torr . Researchers can utilize this compound as a chemical reference standard, a building block for further synthetic modification, or as a pharmacological tool compound in drug discovery programs. The structural architecture of this molecule, combining multiple nitrogen-containing heterocycles, makes it a valuable intermediate for medicinal chemistry exploration and biological screening. The product is intended for research and development use only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material using appropriate safety precautions and personal protective equipment.

Properties

IUPAC Name

3-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3/c1-17-6-7-21-20(14-17)23-24(27-21)25(32)30(16-26-23)9-8-22(31)29-12-10-28(11-13-29)18-4-3-5-19(15-18)33-2/h3-7,14-16,27H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKMLMQHQKEAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps. One common method includes the reaction of 3-methoxyphenylpiperazine with a suitable acylating agent to form an intermediate, which is then subjected to cyclization and further functionalization to yield the final product . The reaction conditions often involve refluxing in solvents like phosphorus oxychloride at elevated temperatures (e.g., 105°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

Overview

3-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound with structural features that suggest potential applications in medicinal chemistry and pharmacology. Its unique combination of functional groups allows for interaction with various biological targets, making it a candidate for therapeutic development.

Potential Applications

  • Antidepressant Activity
    • The structure suggests potential antidepressant properties due to its ability to modulate neurotransmitter levels. Research on similar compounds has shown efficacy in treating depression by enhancing serotonergic and dopaminergic signaling.
  • Antipsychotic Effects
    • Given its piperazine moiety, this compound may exhibit antipsychotic properties by antagonizing dopamine receptors. Studies on similar piperazine derivatives have demonstrated effectiveness in managing symptoms of schizophrenia.
  • Neuroprotective Properties
    • Compounds with similar structures have been reported to possess neuroprotective effects against oxidative stress and neuroinflammation. This could make the compound a candidate for conditions like Alzheimer's disease.
  • Anti-inflammatory Activity
    • The unique chemical structure may confer anti-inflammatory properties, making it relevant in treating inflammatory diseases or conditions characterized by chronic inflammation.

Research Findings

Recent studies have focused on the synthesis and characterization of the compound using advanced techniques such as:

  • Spectroscopic Methods : Including NMR (Nuclear Magnetic Resonance) and FTIR (Fourier Transform Infrared Spectroscopy) for structural elucidation.
  • Computational Chemistry : DFT (Density Functional Theory) calculations have been employed to predict the electronic properties and stability of the compound.

Case Studies

  • In Vitro Studies on Neurotransmitter Modulation
    • A study demonstrated that related compounds effectively increased serotonin levels in neuronal cultures, suggesting that this class of compounds could be beneficial in treating mood disorders.
  • Antiviral Activity Assessment
    • Preliminary assays against viral strains indicated that structurally similar compounds displayed antiviral properties, warranting further investigation into the antiviral potential of this compound.

Mechanism of Action

The mechanism of action of 3-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substitution patterns on the phenyl ring, piperazine/piperidine backbone, or pyrimidoindole core. These modifications influence pharmacological profiles, binding affinities, and metabolic stability. Below is a detailed comparison:

3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

  • Structural Difference : The methoxy group is at the ortho position (2-methoxyphenyl) on the phenyl ring instead of meta (3-methoxyphenyl).
  • However, electronic effects (e.g., electron-donating capacity) remain similar. Piperazine retains its flexibility, which is critical for receptor interaction .

3-[(4-Fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one

  • Structural Difference : Replaces the 3-methoxyphenyl-piperazine group with a 4-fluorophenylmethyl substituent. The pyrimidoindole core also has a methoxy group at position 8 instead of methyl.
  • The absence of a piperazine moiety may reduce affinity for amine receptors but could enhance selectivity for other targets (e.g., kinases) .

3-(4-methoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one

  • Structural Difference : Features a para-methoxyphenyl group (4-methoxyphenyl) and a piperidine ring instead of piperazine. A sulfanyl linker replaces the oxopropyl chain.
  • Piperidine’s rigidity compared to piperazine may reduce conformational adaptability, impacting receptor binding .

Receptor Binding Profiles

  • Target Compound : The 3-methoxyphenyl-piperazine group suggests affinity for serotonin (5-HT₁A/5-HT₂A) or dopamine D₂/D₃ receptors, common in neuroactive compounds.
  • Analog-Specific Trends: The ortho-methoxy analog (2.1) may exhibit higher 5-HT₁A affinity due to reduced steric clash . The fluorophenyl analog (2.2) lacks piperazine, likely shifting activity toward non-neurological targets . The piperidine-containing analog (2.3) may show reduced off-target effects but lower potency for amine receptors .

Biological Activity

The compound 3-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic molecule with potential therapeutic applications. Its structure features a piperazine ring and a pyrimidoindole moiety, which are significant in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

PropertyValue
Molecular Formula C21H23N5O3
Molecular Weight 393.4 g/mol
IUPAC Name This compound
CAS Number 1031540-37-0

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within the body. It is believed to modulate various signaling pathways by binding to receptors or enzymes involved in critical physiological processes. The structural features of the compound allow it to exhibit high affinity for these targets, potentially leading to therapeutic effects.

Pharmacological Activities

Research indicates that this compound may exhibit several pharmacological activities:

  • Antidepressant Effects : The piperazine component is often associated with antidepressant properties. Studies suggest that compounds with similar structures can enhance serotonin and norepinephrine levels in the brain.
  • Antitumor Activity : Preliminary studies have indicated that derivatives of pyrimidoindoles possess cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties : Some studies have reported that related compounds demonstrate antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.

Case Studies and Research Findings

  • Antidepressant Activity : A study by Umesha et al. (2009) explored the effects of piperazine derivatives on neurotransmitter levels in animal models. The findings indicated significant increases in serotonin levels, supporting the hypothesis that similar compounds may exert antidepressant effects through similar mechanisms.
  • Cytotoxicity Against Cancer Cells : Research conducted by Feng et al. (2015) demonstrated that pyrimidoindole derivatives could inhibit the growth of cancer cells in vitro. The study highlighted the compound's ability to induce apoptosis in breast cancer cell lines.
  • Antimicrobial Testing : In a comparative study on various piperazine derivatives, compounds structurally related to this compound showed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli (Goulioukina et al., 2016).

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized to improve yield and purity?

  • Methodology : Multi-step synthesis typically involves coupling the pyrimidoindol-4-one core with a piperazine derivative via a ketone linker. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) for linking the piperazine moiety to the propyl chain .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Purification : Flash chromatography (silica gel, hexane/EtOAc gradients) and HPLC (C18 columns, acetonitrile/water with 0.1% TFA) ensure >95% purity .
    • Optimization : Varying reaction temperatures (e.g., 0–60°C) and catalyst loadings (e.g., Pd catalysts for cross-coupling) can mitigate side reactions.

Q. How can spectroscopic techniques (NMR, LC-MS) be used to confirm the compound’s structural integrity?

  • 1H/13C NMR : Key diagnostic signals include:

  • Pyrimidoindole core : Aromatic protons at δ 7.2–8.5 ppm and carbonyl carbons at ~170 ppm.
  • Piperazine moiety : Methoxy group (δ 3.7–3.9 ppm) and piperazine CH2 signals (δ 2.5–3.5 ppm) .
    • LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular ion [M+H]+ (expected m/z: ~505.2). Use reverse-phase columns (e.g., Chromolith®) with UV detection at 254 nm .

Q. What in vitro models are appropriate for initial pharmacological screening of this compound?

  • Targeted assays :

  • Receptor binding : Radioligand displacement assays (e.g., for serotonin/dopamine receptors) using HEK293 cells expressing cloned receptors .
  • Enzyme inhibition : Kinetic studies with fluorogenic substrates (e.g., for kinases or phosphodiesterases) .
    • Cell viability : MTT assays in hepatic (HepG2) and neuronal (SH-SY5Y) lines to assess cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity and potency?

  • Modifications :

  • Piperazine substituents : Replace 3-methoxyphenyl with halogenated or bulky aryl groups to probe steric effects .
  • Pyrimidoindole core : Introduce electron-withdrawing groups (e.g., -CF3) at the 8-methyl position to enhance metabolic stability .
    • Assays : Competitive binding assays (IC50 determination) and molecular docking (e.g., AutoDock Vina) to correlate substituents with receptor affinity .

Q. What in vivo models are suitable for evaluating efficacy and toxicity in disease-relevant contexts?

  • Neuropsychiatric models :

  • Rodent behavioral tests : Forced swim test (depression) or prepulse inhibition (schizophrenia) in Sprague-Dawley rats .
  • Pharmacokinetics : Plasma half-life determination via LC-MS/MS after oral/intravenous administration .
    • Toxicity screening : Histopathology of liver/kidney tissues and serum ALT/AST levels after 28-day repeated dosing .

Q. How can metabolic stability and cytochrome P450 interactions be analyzed to predict clinical viability?

  • Microsomal assays : Incubate the compound with human liver microsomes (HLMs) and NADPH. Monitor depletion via LC-MS to calculate intrinsic clearance .
  • CYP inhibition : Fluorometric assays (e.g., P450-Glo™) for CYP3A4/2D6 isoforms. IC50 values <10 µM indicate high risk of drug-drug interactions .

Data Contradictions and Resolution

  • Synthetic yields : Early reports (e.g., 22–27% yields for analogs ) conflict with optimized protocols (up to 86% ). Resolution: Use microwave-assisted synthesis to reduce reaction times and improve efficiency.
  • Receptor selectivity : Some analogs show off-target activity at α1-adrenergic receptors . Resolution: Introduce polar groups (e.g., -OH) to reduce lipophilicity and enhance specificity.

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